molecular formula C16H12Cl2N2O B1396447 8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332531-34-6

8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396447
CAS No.: 1332531-34-6
M. Wt: 319.2 g/mol
InChI Key: DSSSUQBBQOSKJT-UHFFFAOYSA-N
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Description

“8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C16H12Cl2N2O . It is a quinoline derivative, which is a class of compounds that have been extensively studied for their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . In addition to these, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have also been used for the construction and functionalization of quinoline compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has an average mass of 319.185 Da and a monoisotopic mass of 318.032654 Da .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and depend on the specific functional groups present in the molecule . The synthesis of quinoline derivatives often involves exothermic reactions, requiring a variety of oxidants and a highly acidic medium .

Scientific Research Applications

Photoluminescent Properties

A study by Twaróg, Hołyńska, and Kochel (2020) explored the photoluminescent properties of a coordination polymer constructed using an N-donor ligand derived from quinoline and pyridine, similar to 8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride. This polymer exhibited photoluminescent properties with significant shifts in ligand absorption bands, demonstrating potential applications in materials science for luminescent materials (Twaróg, Hołyńska, & Kochel, 2020).

Metal Complex Formation

Bortoluzzi, Paolucci, Pitteri, Zennaro, and Bertolasi (2011) synthesized novel platinum(II) and palladium(II) complexes using ligands containing quinoline and pyridine structures. Their work highlights the utility of such compounds in forming stable metal complexes, potentially useful in catalysis and material chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Synthesis of Novel Ligands

Research by Grubert et al. (1992) involved the synthesis of new ligands incorporating quinoline and pyridine. Their methods could be relevant for producing similar compounds like this compound for use in chemical synthesis and drug discovery (Grubert et al., 1992).

Antimicrobial Activities

Jingan Zhang, Mei Pan, Jijun Jiang, She, Zhijin Fan, and Su (2011) investigated the antimicrobial activities of transition metal complexes with ligands containing quinoline and pyridine terminal groups. This suggests potential applications of similar compounds in the development of new antimicrobial agents (Jingan Zhang, Mei Pan, Jijun Jiang, She, Zhijin Fan, & Su, 2011).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific chemical structure and the biological or chemical context in which they are used . Unfortunately, specific information about the mechanism of action of “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” was not found in the available literature.

Future Directions

The future directions for research on “8-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” and other quinoline derivatives could include the development of new synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicinal chemistry .

Properties

IUPAC Name

8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O.ClH/c1-10-3-2-4-12-13(16(17)20)9-14(19-15(10)12)11-5-7-18-8-6-11;/h2-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSSUQBBQOSKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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